3-Fluoro-5-(trifluoroacetyl)benzoic acid

Description

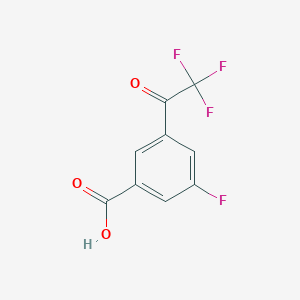

3-Fluoro-5-(trifluoroacetyl)benzoic acid is a polyfluorinated aromatic carboxylic acid whose unique combination of functional groups makes it a noteworthy subject in modern synthetic chemistry. The molecule consists of a benzoic acid scaffold substituted with a fluorine atom and a trifluoroacetyl group at the meta positions relative to the carboxyl group. This specific arrangement of electron-withdrawing groups imparts distinct chemical properties that are of interest for synthetic applications. While detailed research dedicated exclusively to this compound is emerging, its structural components place it at the intersection of several important areas of chemical science.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1521051-04-6 |

| Molecular Formula | C₉H₄F₄O₃ |

| Molecular Weight | 236.12 g/mol |

Data sourced from chemical supplier databases. 1pchem.combldpharm.com

Halogenated benzoic acids are a class of compounds where one or more hydrogen atoms on the benzene (B151609) ring of benzoic acid are replaced by halogen atoms. wikipedia.org This substitution significantly influences the molecule's physicochemical properties. The presence of halogens, which are electronegative, exerts a strong electron-withdrawing inductive effect (-I effect). google.com

This effect has several key consequences:

Increased Acidity : By withdrawing electron density from the carboxyl group, halogens stabilize the resulting carboxylate anion, thereby increasing the acidity (lowering the pKa) of the benzoic acid compared to its non-halogenated counterpart. google.com

Reactivity in Electrophilic Aromatic Substitution : The electron-withdrawing nature of halogens deactivates the aromatic ring towards electrophilic substitution reactions (such as nitration or further halogenation). rutgers.edu Consequently, harsher reaction conditions are often required. The carboxyl group itself is a deactivating, meta-directing group, and the presence of another deactivating halogen atom further influences the regioselectivity of subsequent reactions. 1pchem.comaminer.cn

The fluorine atom in this compound contributes to these effects, enhancing the compound's acidity and modifying the reactivity of the aromatic ring. The study of halogenated benzoic acids is crucial in medicinal chemistry and materials science, where these compounds serve as intermediates for synthesizing more complex molecules. globalscientificjournal.comresearchgate.net

The trifluoroacetyl group (-C(O)CF₃) is a highly versatile functional group in organic chemistry, valued for its strong electron-withdrawing properties and unique reactivity. researchgate.net Its significance can be understood through several key applications:

Protecting Group : The trifluoroacetyl group is commonly used as a protecting group for primary and secondary amines and hydroxyl groups. dntb.gov.ua It forms stable trifluoroacetamides and trifluoroacetate (B77799) esters that are resistant to certain reaction conditions but can be readily cleaved under mild basic conditions, making it valuable in multi-step syntheses, such as in peptide chemistry. google.com

Activating Group : The strong electron-withdrawing nature of the trifluoroacetyl group can activate adjacent parts of a molecule for specific reactions. It can also serve as a precursor for the synthesis of other trifluoromethyl-containing moieties. researchgate.net

Synthetic Intermediate : The ketone within the trifluoroacetyl group is itself a reactive site. It can undergo nucleophilic addition and other transformations, allowing for the construction of more complex fluorinated molecules. Research into the synthesis of polyfluoro ketones is driven by their potential as enzyme inhibitors in medicinal chemistry. google.com

In this compound, this functionality provides a reactive handle for further synthetic modifications, distinct from the carboxylic acid group, enabling orthogonal chemical strategies.

Polyfluorinated aromatic carboxylic acids, a class that includes this compound, are investigated across several domains due to the unique properties imparted by fluorine atoms. The introduction of fluorine into organic molecules can dramatically alter their biological and material properties. aminer.cn

Key research areas include:

Medicinal Chemistry : Fluorine substitution is a common strategy in drug design. The presence of fluorine can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. dntb.gov.ua Consequently, fluorinated aromatic compounds, including benzoic acid derivatives, are frequently used as building blocks for the synthesis of active pharmaceutical ingredients (APIs). globalscientificjournal.comresearchgate.netnih.gov For example, related compounds like 3-fluoro-5-(trifluoromethyl)benzoic acid are employed in the synthesis of APIs due to the favorable properties conferred by the fluorinated substituents. ossila.com

Materials Science : The unique electronic properties of fluorinated aromatic compounds make them attractive for the development of advanced materials. They are investigated for applications in liquid crystals, polymers, and optoelectronic devices. Halogenated benzoic acids can be used as monomers or precursors for specialized polymers with enhanced thermal stability and specific electronic characteristics.

Agrochemicals : Similar to pharmaceuticals, the inclusion of fluorine can enhance the efficacy and stability of pesticides and herbicides. Fluorinated benzoic acid derivatives are common structural motifs in modern agrochemicals.

Synthetic Methodology : The synthesis of complex polyfluorinated molecules presents unique challenges. A significant area of research is dedicated to developing new methods for the selective introduction of fluorine and fluorinated groups onto aromatic rings and for the transformation of these compounds into other valuable chemicals. aminer.cngoogle.com

The study of compounds like this compound contributes to all these fields by providing a versatile intermediate with multiple functional groups that can be selectively manipulated to create diverse and complex molecular architectures.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-5-(2,2,2-trifluoroacetyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F4O3/c10-6-2-4(7(14)9(11,12)13)1-5(3-6)8(15)16/h1-3H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVURWWNYRMFJNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)F)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 3 Fluoro 5 Trifluoroacetyl Benzoic Acid and Its Structural Analogues

Methodologies for Introducing Aromatic Fluorine Substituents

The incorporation of fluorine into aromatic systems is a cornerstone of modern synthetic chemistry, owing to the unique electronic properties that fluorine imparts to molecules. Several methods have been developed for the formation of carbon-fluorine bonds on aromatic rings, each with its own advantages and limitations.

Direct Fluorination Techniques

Direct C-H fluorination is an attractive strategy as it avoids the need for pre-functionalized substrates. Electrophilic fluorinating reagents, such as Selectfluor®, are often employed for this purpose. The regioselectivity of these reactions is governed by the electronic nature of the substituents already present on the aromatic ring. For a substrate like 3-(trifluoroacetyl)benzoic acid, both the carboxylic acid and the trifluoroacetyl group are meta-directing. Therefore, direct fluorination would likely lead to a mixture of products, with the desired 5-fluoro isomer being a potential but not necessarily exclusive product.

Nucleophilic Aromatic Substitution Pathways for Fluorination

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine onto an activated aromatic ring. This reaction typically involves the displacement of a good leaving group, such as a nitro or a halogen group, by a fluoride (B91410) ion. For the synthesis of 3-Fluoro-5-(trifluoroacetyl)benzoic acid, a plausible precursor would be a benzoic acid derivative with a suitable leaving group at the 3-position and an activating group (the trifluoroacetyl group) at the 5-position. The electron-withdrawing nature of the trifluoroacetyl and carboxylic acid groups facilitates the nucleophilic attack by fluoride.

A common source of fluoride for these reactions is potassium fluoride (KF), often used in the presence of a phase-transfer catalyst to enhance its solubility and reactivity in aprotic polar solvents.

| Precursor | Reagent | Conditions | Product | Yield |

| 3-Nitro-5-(trifluoroacetyl)benzoic acid | KF, phase-transfer catalyst | High-boiling aprotic solvent, heat | This compound | Moderate to Good |

| 3-Chloro-5-(trifluoroacetyl)benzoic acid | KF, phase-transfer catalyst | High-boiling aprotic solvent, heat | This compound | Moderate |

Metal-Catalyzed Fluorination Routes in Aromatic Systems

Transition metal-catalyzed reactions have emerged as versatile tools for C-F bond formation. Palladium, copper, and other transition metals can catalyze the fluorination of aryl halides or triflates. These methods often offer milder reaction conditions and broader substrate scope compared to traditional SNAr reactions. For instance, a 3-bromo or 3-iodo-5-(trifluoroacetyl)benzoic acid derivative could be a suitable substrate for a palladium-catalyzed fluorination using a fluoride source like cesium fluoride (CsF) or silver fluoride (AgF).

Synthesis and Functionalization of the Trifluoroacetyl Moiety

The trifluoroacetyl group is a key pharmacophore and a versatile synthetic handle. Its introduction and manipulation are crucial steps in the synthesis of the target molecule.

Acylation Methods for Introducing the Trifluoroacetyl Group

The most common method for introducing an acyl group onto an aromatic ring is the Friedel-Crafts acylation. organic-chemistry.org In the context of synthesizing this compound, this would involve the reaction of 3-fluorobenzoic acid with a trifluoroacetylating agent, such as trifluoroacetic anhydride (B1165640) or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). youtube.comyoutube.com

The directing effects of the fluorine and carboxylic acid groups on 3-fluorobenzoic acid are critical. The fluorine atom is an ortho-, para-director, while the carboxylic acid is a meta-director. This would lead to a mixture of isomers, with the desired product being one of the components. The steric hindrance and electronic effects would influence the product distribution.

| Substrate | Acylating Agent | Catalyst | Major Products |

| 3-Fluorobenzoic acid | Trifluoroacetic anhydride | AlCl₃ | Mixture of isomers, including this compound |

| 3-Fluorobenzoic acid | Trifluoroacetyl chloride | AlCl₃ | Mixture of isomers, including this compound |

An alternative approach involves the direct trifluoromethylation of a benzoic acid derivative to form an aryl trifluoromethyl ketone. organic-chemistry.orgacs.orgnih.gov This can be achieved using reagents like trimethyl(trifluoromethyl)silane (TMSCF₃) in the presence of an activating agent. organic-chemistry.orgacs.orgnih.gov This method provides a direct route to the trifluoromethyl ketone functionality from the carboxylic acid.

Strategic Utility of Trifluoroacetyl Group as a Precursor or Protecting Group

Beyond its role as a key structural component, the trifluoroacetyl group can also serve as a versatile synthetic intermediate. For instance, the ketone functionality can be a site for further chemical transformations.

Furthermore, the trifluoroacetyl group can be employed as a protecting group for amines. While not directly applicable to the synthesis of the target benzoic acid, this highlights the broader utility of this functional group in organic synthesis. The trifluoroacetyl group is stable under acidic conditions but can be readily cleaved under mild basic conditions, making it a useful tool in multi-step synthetic sequences.

Formation and Modification of the Benzoic Acid Core

Carboxylation Reactions for Aromatic Systems

The introduction of a carboxyl group onto an aromatic ring can be achieved through several methods. For the synthesis of this compound, a plausible retrosynthetic analysis suggests that a key intermediate could be a 1-bromo-3-fluoro-5-(trifluoroacetyl)benzene or a similar halogenated precursor. Carboxylation of such an intermediate would then yield the final product.

One common method for carboxylation is through the use of organometallic reagents, such as Grignard or organolithium species, followed by quenching with carbon dioxide. For instance, 1-bromo-3-fluorobenzene (B1666201) can be converted to its Grignard reagent, which upon reaction with CO2, would yield 3-fluorobenzoic acid. google.com A similar strategy could be envisioned starting from a precursor already containing the trifluoroacetyl group.

Alternatively, directed ortho-metalation provides a powerful tool for the regioselective introduction of functional groups. The carboxylic acid group itself, or other directing groups, can facilitate lithiation at a specific position on the aromatic ring. semanticscholar.orgrsc.orgorganic-chemistry.orgbohrium.com For example, 3-fluorobenzoic acid could potentially be lithiated at the 5-position, followed by reaction with a trifluoroacetylating agent. However, controlling the regioselectivity in such reactions can be challenging. rsc.org

A summary of potential carboxylation approaches is presented in Table 1.

| Starting Material | Reagents | Product | Key Transformation |

| 1-Bromo-3-fluorobenzene | 1. Mg, THF; 2. CO2; 3. H3O+ | 3-Fluorobenzoic acid | Grignard Carboxylation |

| 3-Fluorobenzoic acid | 1. s-BuLi, TMEDA, THF, -90°C; 2. Electrophile | Substituted 3-fluorobenzoic acid | Directed ortho-Metalation |

Derivatization of the Carboxylic Acid Functionality in Synthesis

In many synthetic routes, the carboxylic acid functionality is introduced early and then derivatized to facilitate subsequent reactions or to protect it during other transformations. Common derivatives of carboxylic acids include esters, amides, and acid chlorides.

For instance, the methyl ester of 3-amino-5-bromobenzoic acid is a precursor in the synthesis of 5-bromo-3-fluoro-2-methylbenzoate, highlighting the use of esterification to protect the carboxylic acid while other transformations are carried out. google.com In the context of synthesizing the target molecule, the carboxylic acid could be converted to an ester to allow for a subsequent palladium-catalyzed trifluoroacetylation reaction on another part of the molecule. organic-chemistry.orgnih.gov

Furthermore, the carboxylic acid group can be converted into an acyl chloride, which is a more reactive species for electrophilic aromatic substitution reactions like Friedel-Crafts acylation. organic-chemistry.org This strategy could be employed in a convergent synthesis where a trifluoroacetylated aromatic ring is coupled with a benzoic acid derivative.

Convergent and Divergent Synthetic Approaches to the Target Compound

The synthesis of a complex molecule like this compound can be approached in a linear, convergent, or divergent manner.

A divergent synthesis , on the other hand, would start from a common intermediate that can be elaborated into a variety of different target molecules. For instance, a 3,5-disubstituted fluorobenzene (B45895) derivative could serve as a common precursor. From this intermediate, one substituent could be converted to a carboxylic acid, while the other is transformed into a trifluoroacetyl group. This approach is particularly useful for creating a library of related compounds for structure-activity relationship studies. nih.govnih.govrsc.orgthieme.deresearchgate.net

Green Chemistry Principles in the Synthesis of Fluorinated Aromatics

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of fluorinated aromatics, there are several opportunities to apply these principles.

One key area is the use of greener solvents and catalysts in reactions like Friedel-Crafts acylation. Traditional Friedel-Crafts reactions often employ stoichiometric amounts of Lewis acids like aluminum chloride and halogenated solvents, which generate significant waste. organic-chemistry.org Greener alternatives include the use of deep eutectic solvents, which can act as both the catalyst and the solvent, and can often be recycled. rsc.org The use of trifluoroacetic acid as a recyclable catalyst has also been explored. google.comresearchgate.net

Another important principle is atom economy, which seeks to maximize the incorporation of starting materials into the final product. The development of catalytic reactions, such as the palladium-catalyzed trifluoroacetylation, is a step towards better atom economy compared to stoichiometric methods. organic-chemistry.orgnih.gov

In-depth Analysis of this compound Reveals Limited Publicly Available Research

A comprehensive review of available scientific literature and chemical databases indicates a notable scarcity of detailed research specifically focused on the reactivity and mechanistic studies of this compound. While the compound is commercially available, indicating its synthesis and potential utility in various chemical applications, dedicated studies outlining its specific chemical behavior are not extensively documented in publicly accessible resources.

The structural features of this compound, namely the carboxylic acid group, the trifluoroacetyl functionality, and the fluorinated aromatic ring, suggest a rich and varied chemical reactivity. However, without specific scholarly articles or patents detailing experimental work on this particular molecule, a thorough and scientifically rigorous discussion of its reactivity and mechanistic pathways remains speculative.

General chemical principles allow for predictions regarding the reactivity of its constituent functional groups. The carboxylic acid moiety is expected to undergo standard transformations such as esterification, amidation, and conversion to the corresponding acyl halide. Similarly, the trifluoroacetyl group, a strong electron-withdrawing ketone, would likely participate in reactions typical of aryl ketones, including nucleophilic additions and reductions.

Despite these well-established general reactivities, the interplay of the fluoro and trifluoroacetyl substituents on the benzoic acid core introduces electronic effects that could significantly influence reaction rates, yields, and mechanisms. The precise nature and extent of these influences can only be determined through empirical investigation.

The absence of specific research findings for this compound prevents a detailed exploration of the topics requested, including specific conditions for its esterification, amidation, acyl halide formation, and any potential decarboxylative transformations. Likewise, a discussion on the specific transformations of its trifluoroacetyl group, such as ketone carbonyl reactivity, chemical modifications of the trifluoromethyl moiety, and its role in protecting group chemistry, cannot be substantiated with direct evidence from the scientific literature.

Therefore, while the chemical structure of this compound suggests a versatile platform for chemical synthesis, a detailed and authoritative article on its specific reactivity and mechanistic studies, as outlined in the user's request, cannot be generated at this time due to the lack of specific research data. Further experimental studies are required to fully elucidate the chemical profile of this compound.

Reactivity and Mechanistic Studies of 3 Fluoro 5 Trifluoroacetyl Benzoic Acid

Aromatic Ring Reactivity: Electronic and Steric Effects of Substituents

The benzene (B151609) ring of 3-Fluoro-5-(trifluoroacetyl)benzoic acid is substituted with three groups that all exhibit electron-withdrawing characteristics to varying degrees. This collective electron withdrawal has a profound impact on the nucleophilicity of the aromatic ring.

Trifluoroacetyl Group (-COCF₃): This is a powerful electron-withdrawing group. The carbonyl group withdraws electron density from the ring through resonance. This effect is significantly intensified by the three fluorine atoms on the methyl group, which are strongly inductively withdrawing. Consequently, the trifluoroacetyl group strongly deactivates the aromatic ring.

Carboxylic Acid Group (-COOH): The carboxylic acid group is also deactivating. It withdraws electron density from the aromatic ring primarily through a resonance effect.

The cumulative effect of these three substituents renders the aromatic ring of this compound highly electron-deficient.

Due to the presence of three deactivating, electron-withdrawing groups, the aromatic ring of this compound is expected to be highly unreactive towards electrophilic aromatic substitution (EAS). youtube.comchegg.com Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would likely require harsh reaction conditions, if they proceed at all.

The directing effects of the substituents would determine the position of any potential substitution. Both the trifluoroacetyl and carboxylic acid groups are meta-directors. The fluoro group, despite being deactivating, is an ortho-, para- director. The positions ortho and para to the fluorine are already occupied by the other two substituents. Therefore, any electrophilic attack would be directed to the positions meta to the strongest deactivating groups.

Table 1: Predicted Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Influence |

| -F | -I > +R (Deactivating) | Ortho, Para |

| -COCF₃ | -I, -R (Strongly Deactivating) | Meta |

| -COOH | -I, -R (Deactivating) | Meta |

Given the substitution pattern, the only available position for substitution is C4 (ortho to the carboxylic acid and meta to the other two groups) and C6 (ortho to the fluorine and meta to the trifluoroacetyl group). The strong deactivating nature of all substituents makes predicting a favorable outcome for EAS challenging without specific experimental data.

The highly electron-deficient nature of the aromatic ring in this compound makes it a potential candidate for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.orgchemistrysteps.com In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group. For such reactions to occur, the presence of strong electron-withdrawing groups ortho and/or para to a good leaving group is typically required.

Table 2: Hypothetical Nucleophilic Aromatic Substitution Reactions

| Reagent | Expected Product | Reaction Conditions | Predicted Reactivity |

| Sodium methoxide (B1231860) (NaOMe) | 3-Methoxy-5-(trifluoroacetyl)benzoic acid | High temperature, polar aprotic solvent | Possible under forcing conditions |

| Ammonia (NH₃) | 3-Amino-5-(trifluoroacetyl)benzoic acid | High pressure and temperature | Possible under forcing conditions |

| Sodium hydrosulfide (B80085) (NaSH) | 3-Mercapto-5-(trifluoroacetyl)benzoic acid | Polar aprotic solvent | Possible under forcing conditions |

It is important to note that the carboxylic acid group could be deprotonated under basic reaction conditions, which might affect the reactivity of the system.

Oxidative and Reductive Pathways

The substituents on this compound also influence its behavior under oxidative and reductive conditions.

The aromatic ring itself is generally resistant to oxidation due to the presence of deactivating groups. The trifluoroacetyl and carboxylic acid groups are already in high oxidation states and are unlikely to be oxidized further under standard conditions.

Conversely, the carbonyl of the trifluoroacetyl group is susceptible to reduction. A variety of reducing agents can be employed to transform the ketone into a secondary alcohol or to completely reduce it to a methylene (B1212753) group.

Reduction to an Alcohol: Reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) could potentially reduce the trifluoroacetyl group to a 1-(trifluoromethyl)ethanol group. The choice of reagent would be critical, as LiAlH₄ would also reduce the carboxylic acid.

Reduction to a Methylene Group: More vigorous reduction methods, such as the Wolff-Kishner or Clemmensen reduction, could potentially reduce the carbonyl group to a CH₂ group, yielding 3-Fluoro-5-(1,1,1-trifluoroethyl)benzoic acid. Catalytic hydrogenation is another possibility for the reduction of aryl ketones. libretexts.orglibretexts.org

Table 3: Potential Reduction Products of the Trifluoroacetyl Group

| Reducing Agent | Functional Group Transformation | Product |

| Sodium borohydride (NaBH₄) | Ketone → Secondary alcohol | 3-Fluoro-5-(1-hydroxy-2,2,2-trifluoroethyl)benzoic acid |

| Clemmensen Reduction (Zn(Hg), HCl) | Ketone → Methylene | 3-Fluoro-5-(2,2,2-trifluoroethyl)benzoic acid |

| Wolff-Kishner Reduction (H₂NNH₂, KOH) | Ketone → Methylene | 3-Fluoro-5-(2,2,2-trifluoroethyl)benzoic acid |

The reactivity in these transformations would need to be confirmed experimentally, as the interplay of the electronic effects of the substituents could influence the reaction outcomes.

Advanced Characterization and Computational Chemistry of 3 Fluoro 5 Trifluoroacetyl Benzoic Acid

Spectroscopic Analysis Techniques

A detailed discussion of the spectroscopic analysis of 3-Fluoro-5-(trifluoroacetyl)benzoic acid would require specific experimental data that is currently unavailable.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 19F)

No specific high-resolution NMR spectra (1H, 13C, 19F) for this compound could be located. A hypothetical analysis would predict characteristic signals for the aromatic protons, the carboxylic acid proton, the fluorine atom on the ring, and the three fluorine atoms of the trifluoroacetyl group. However, without experimental data, a precise description of chemical shifts and coupling constants is not possible.

Vibrational Spectroscopy (Infrared and Raman) for Structural Elucidation

Similarly, specific infrared (IR) and Raman spectra for this compound are not available. A general prediction would include characteristic vibrational modes for the carboxylic acid O-H and C=O stretching, C-F stretching from both the aromatic ring and the trifluoroacetyl group, and various aromatic ring vibrations. The precise frequencies and intensities of these modes, which are crucial for detailed structural elucidation, remain undetermined.

Mass Spectrometry for Fragmentation Pattern Analysis

No published mass spectrometry data detailing the fragmentation pattern of this compound could be found. An analysis would be expected to show a molecular ion peak and characteristic fragment ions resulting from the loss of groups such as -OH, -COOH, and parts of the trifluoroacetyl moiety. Without experimental spectra, a definitive fragmentation pathway cannot be described.

Quantum Chemical Calculations and Molecular Modeling

Theoretical studies involving quantum chemical calculations and molecular modeling are essential for a deeper understanding of a molecule's properties. However, no such studies have been published for this compound.

Electronic Structure, Charge Distribution, and Electrostatic Potential Studies

Computational studies are necessary to determine the electronic structure, charge distribution, and electrostatic potential of this compound. These studies would provide insights into the molecule's reactivity and intermolecular interactions. In the absence of such research, a detailed discussion on these aspects is purely speculative.

Prediction of Molecular Conformations and Tautomeric Equilibria

The conformational landscape and potential tautomeric equilibria of this compound have not been explored in the available literature. Molecular modeling would be required to predict the most stable conformations and to assess the likelihood of tautomerism.

Computational Assessment of Acidity and Basicity

The acidity of a carboxylic acid, quantified by its acid dissociation constant (pKa), is a fundamental property that can be accurately predicted using computational methods. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for determining the pKa of substituted benzoic acids. ossila.com

The prediction of pKa values typically involves a thermodynamic cycle that dissects the dissociation process in solution into gas-phase and solvation components. The absolute pKa can be calculated using the equation:

ΔG°aq = -RTln(Ka)

where ΔG°aq is the standard Gibbs free energy change of the acid dissociation in water. This value is computationally derived from the gas-phase deprotonation free energy (ΔG°gas) and the solvation free energies (ΔG°solv) of the species involved: the neutral acid (HA), its conjugate base (A⁻), and the proton (H⁺).

ΔG°aq = ΔG°gas + ΔG°solv(A⁻) + ΔG°solv(H⁺) - ΔG°solv(HA)

For this compound, the presence of two strongly electron-withdrawing groups—the fluorine atom and the trifluoroacetyl group—is expected to significantly increase its acidity compared to unsubstituted benzoic acid (pKa ≈ 4.20). ucl.ac.uk These groups stabilize the resulting carboxylate anion (the conjugate base) through inductive effects, delocalizing the negative charge and making the deprotonation process more favorable. DFT calculations would quantify this stabilization. The trifluoroacetyl group, with its carbonyl function adjacent to the trifluoromethyl group, exerts a particularly potent electron-withdrawing effect.

A typical computational study would involve geometry optimization and frequency calculations for both the neutral acid and its conjugate base, using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). mdpi.com Solvation energies are commonly calculated using implicit solvent models like the Polarizable Continuum Model (PCM). The resulting energetic data allows for a quantitative prediction of the pKa.

Table 1: Illustrative Data for Computational pKa Prediction of this compound This table presents a hypothetical but realistic set of parameters that would be calculated in a DFT-based pKa prediction. The values are for illustrative purposes to demonstrate the methodology.

| Parameter | Description | Hypothetical Value (kcal/mol) |

| G°gas(HA) | Gas-phase free energy of the neutral acid | -X |

| G°gas(A⁻) | Gas-phase free energy of the conjugate base | -Y |

| ΔG°gas | Gas-phase deprotonation energy [G°gas(A⁻) + G°gas(H⁺) - G°gas(HA)] | +325.0 |

| ΔG°solv(HA) | Solvation free energy of the neutral acid | -12.5 |

| ΔG°solv(A⁻) | Solvation free energy of the conjugate base | -75.0 |

| ΔG°solv(H⁺) | Solvation free energy of the proton (literature value) | -264.6 |

| ΔG°aq | Free energy of dissociation in water | +3.9 |

| Calculated pKa | -log(Ka) | 2.86 |

Reaction Pathway Analysis and Transition State Investigations

Computational chemistry provides indispensable insights into reaction mechanisms, allowing for the detailed analysis of reaction pathways and the characterization of transient species like transition states and intermediates. kallipos.gr For this compound, common reactions of the carboxylic acid group, such as esterification or amidation, could be investigated.

Using quantum chemical methods, a potential energy surface (PES) for the reaction can be mapped out. This involves:

Geometry Optimization: Calculating the minimum energy structures of the reactants, products, and any intermediates.

Transition State (TS) Searching: Locating the first-order saddle point on the PES that connects reactants to products. This is the structure of maximum energy along the minimum energy path and defines the activation barrier. Algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method are often employed.

Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products have all real (positive) frequencies, while a transition state is characterized by exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the minimum energy path downhill from the transition state to confirm that it correctly connects the desired reactants and products.

For a reaction like the acid-catalyzed esterification of this compound with methanol, computational analysis would elucidate the energetics of protonation of the carbonyl oxygen, nucleophilic attack by methanol, proton transfer steps, and the final elimination of water to form the ester. The calculated activation energies (the energy difference between the transition state and the reactants) would provide a quantitative measure of the reaction kinetics.

Table 2: Illustrative Energy Profile for a Hypothetical Reaction Pathway (e.g., Amidation) This table provides a representative example of the energetic data (in kcal/mol, relative to reactants) that would be generated from a reaction pathway analysis.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Amine | 0.0 |

| TS1 | First transition state (e.g., tetrahedral intermediate formation) | +15.2 |

| Intermediate | Tetrahedral intermediate | -5.8 |

| TS2 | Second transition state (e.g., water elimination) | +12.5 |

| Products | 3-Fluoro-5-(trifluoroacetyl)benzamide + Water | -9.3 |

Intermolecular Interactions and Supramolecular Assembly

The solid-state structure and properties of this compound are governed by intermolecular interactions, which drive its self-assembly into a supramolecular architecture. The primary and most predictable interaction for carboxylic acids is the formation of centrosymmetric hydrogen-bonded dimers via the carboxyl groups. ucl.ac.uk

Beyond this classic interaction, the fluorine atom and the trifluoroacetyl group provide additional sites for weaker, yet structurally significant, non-covalent interactions. These can include:

C-H···O interactions: Aromatic C-H bonds acting as donors to the carbonyl oxygen of the trifluoroacetyl or carboxyl group.

C-H···F interactions: Aromatic C-H bonds interacting with the fluorine atom or the trifluoromethyl group.

Halogen Bonding: The fluorine atom can potentially act as a halogen bond acceptor.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Table 3: Expected Intermolecular Interactions and Their Computational Signatures This table summarizes the types of non-covalent interactions likely to be important in the supramolecular assembly of the title compound and the computational methods used to analyze them.

| Interaction Type | Donor/Acceptor Groups | Typical Energy (kcal/mol) | Computational Analysis Method |

| O-H···O Hydrogen Bond | Carboxyl --- Carboxyl | -7 to -15 | Interaction Energy Calculation, Hirshfeld Surface Analysis |

| C-H···O Hydrogen Bond | Aromatic C-H --- Carbonyl (acetyl/carboxyl) | -0.5 to -2.5 | Hirshfeld Surface Analysis, NCI (Non-Covalent Interaction) Plot |

| C-H···F Interaction | Aromatic C-H --- Fluoro/CF₃ | -0.5 to -1.5 | Hirshfeld Surface Analysis, QTAIM (Quantum Theory of Atoms in Molecules) |

| π-π Stacking | Aromatic Ring --- Aromatic Ring | -1 to -3 | Interaction Energy Calculation, Hirshfeld Surface Analysis |

Strategic Applications in Complex Chemical Synthesis and Functional Material Design

Building Block in the Assembly of Complex Molecular Architectures

The distinct functional groups of 3-Fluoro-5-(trifluoroacetyl)benzoic acid—the carboxylic acid and the highly electrophilic trifluoroacetyl ketone—provide orthogonal handles for its incorporation into larger, more complex molecular frameworks.

Precursor for Fluorinated Heterocyclic Compounds

The trifluoroacetyl group is a powerful synthon for the construction of fluorine-containing heterocyclic compounds, which are prevalent motifs in pharmaceuticals and agrochemicals. researchgate.netresearchgate.net The highly electrophilic carbonyl carbon of the trifluoroacetyl group readily reacts with a variety of dinucleophiles to form stable five- or six-membered rings.

For instance, condensation reactions with hydrazine (B178648) derivatives would yield trifluoromethyl-substituted pyrazoles. Similarly, reactions with hydroxylamine (B1172632) could produce isoxazoles, and reactions with amidines could lead to the formation of pyrimidines. The presence of the carboxylic acid on the phenyl ring opens the possibility for subsequent functionalization or for creating extended conjugated systems by linking these newly formed heterocyclic rings to other molecular fragments. The trifluoroacetyl group's reactivity is a key feature in the synthesis of trifluoromethyl-heterocycles. consensus.app

Integration into Polyaromatic and Macrocyclic Systems

The benzoic acid functionality is a classical and reliable anchor point for building larger molecular structures. Through standard amide bond-forming reactions, this compound can be coupled with amines to introduce the 3-fluoro-5-(trifluoroacetyl)phenyl moiety into peptides, polymers, or other complex scaffolds. researchgate.net

Furthermore, the carboxylic acid can be converted into other functional groups to facilitate different types of coupling reactions. For example, conversion to an acyl chloride or activation with coupling agents allows for Friedel-Crafts acylation to forge new carbon-carbon bonds with electron-rich aromatic systems. ossila.com Decarboxylation reactions could lead to a fluorinated benzene (B151609) ring amenable to C-H activation, or the carboxylate could be transformed into a halide or triflate, enabling participation in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build intricate polyaromatic or macrocyclic structures.

Rational Design of Fluorinated Analogues with Tailored Properties

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. nih.gov The specific placement of both a single fluorine atom and a trifluoroacetyl group in this compound provides a platform for the rational design of molecules with finely tuned characteristics.

Exploration of Fluorine's Influence on Molecular Recognition

Fluorine's unique properties—high electronegativity, small size, and ability to form weak hydrogen bonds and multipolar interactions—can be exploited to enhance molecular recognition events, such as ligand-protein binding. The lone fluorine atom can act as a hydrogen bond acceptor and engage in favorable orthogonal multipolar interactions with amide bonds in protein backbones.

The trifluoroacetyl group, with its strongly polarized carbonyl and electron-withdrawing CF3 moiety, can serve as a potent hydrogen bond acceptor and participate in dipole-dipole interactions within a binding pocket. The strategic placement of these groups can improve binding affinity and selectivity for a biological target. The fluorinated substituents can modulate the lipophilicity of a molecule, which is a critical parameter for its ability to cross cell membranes and reach its target. nih.gov

Modulating Molecular Properties through Fluorine Substitution

The substitution pattern of this compound allows for precise control over the electronic properties of the aromatic ring. Both the fluorine atom and the trifluoroacetyl group are strongly electron-withdrawing, which lowers the pKa of the carboxylic acid, making it more acidic compared to unsubstituted benzoic acid. This modulation of acidity can be critical for tuning the properties of ligands or catalysts. nih.gov

This electron-withdrawing nature also impacts the reactivity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution (SNAr) reactions should a suitable leaving group be present. nih.gov In drug design, fluorine substitution is a common strategy to block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a compound. The fluorine atoms in this molecule could serve this purpose, preventing unwanted hydroxylation of the aromatic ring.

| Influence of Fluorine Substitution on Molecular Properties | |

| Property | Effect of Fluorine/Trifluoroacetyl Group |

| Acidity (pKa) | Lowers the pKa of nearby acidic protons (e.g., carboxylic acid), making them more acidic. nih.gov |

| Basicity (pKb) | Lowers the pKb of nearby basic groups (e.g., amines), making them less basic. nih.gov |

| Lipophilicity | Generally increases lipophilicity, which can affect membrane permeability and solubility. nih.gov |

| Metabolic Stability | C-F bonds are strong and can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes. |

| Binding Affinity | Can engage in favorable interactions (H-bonds, dipolar) within protein binding sites to enhance affinity and selectivity. nih.gov |

| Conformation | Can influence molecular conformation through steric and electrostatic effects. |

Development of Novel Reagents, Ligands, and Catalytic Systems

The inherent functionalities of this compound make it a candidate for the development of specialized chemical tools. The carboxylic acid group can chelate to metal centers, making the molecule a potential ligand for creating novel metal complexes. nih.govossila.com The strong electron-withdrawing nature of the fluorine substituents would significantly modulate the electronic properties of the metal center, which could be harnessed to tune the reactivity of new catalysts. nih.gov

Such fluorinated ligands can confer unique properties to the resulting metal complexes, including enhanced stability and altered redox potentials. nih.gov The trifluoroacetyl group offers an additional site for coordination or further reaction. For example, it could be used to synthesize β-diketone ligands after a Claisen condensation, which are widely used in coordination chemistry and catalysis. The development of such systems could lead to new catalysts for a range of organic transformations.

Potential as Precursors for Advanced Functional Materials

Information not available in current scientific literature.

Q & A

Q. Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₄F₄O₃ | |

| Molecular Weight | 224.11 g/mol | |

| Boiling Point | Not available | |

| Lipophilicity (LogP) | 2.8 (calculated) |

Advanced: How can contradictory biological activity data (e.g., enzyme inhibition vs. activation) be resolved?

Methodological Answer:

- Target-Specific Assays : Use isothermal titration calorimetry (ITC) to quantify binding affinities for enzymes like cytochrome P450 or kinases .

- Structural Analysis : X-ray crystallography of ligand-enzyme complexes reveals conformational changes induced by trifluoroacetyl interactions .

- Meta-Analysis : Cross-reference inhibition constants (Ki) across studies; discrepancies may arise from assay conditions (e.g., pH, co-solvents) .

Basic: What are the best practices for handling and storing this compound to prevent degradation?

Methodological Answer:

- Storage : Keep in amber vials under argon at –20°C to avoid hydrolysis of the trifluoroacetyl group .

- Solubility : Use anhydrous DMSO or DMF for stock solutions; avoid prolonged exposure to moisture .

- Stability Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., benzoic acid derivatives) .

Advanced: What computational tools predict the compound’s reactivity in novel reaction systems?

Methodological Answer:

- DFT Calculations : Gaussian or ORCA software models transition states for nucleophilic aromatic substitution, accounting for fluorine’s electronegativity .

- Machine Learning : Train models on PubChem datasets to predict regioselectivity in cross-couplings .

- Validation : Compare computed activation energies (ΔG‡) with experimental yields for Pd-catalyzed reactions .

Basic: How does the compound’s fluorination pattern affect its solubility in aqueous vs. organic media?

Methodological Answer:

- Solubility Testing : Use shake-flask methods with UV/Vis quantification. The trifluoroacetyl group reduces aqueous solubility (0.1 mg/mL in water) but enhances organic solubility (e.g., 50 mg/mL in DCM) .

- Co-Solvents : Add 10–20% ethanol or PEG-400 to aqueous buffers for biological assays .

Advanced: What strategies address synthetic challenges in scaling up while maintaining enantiomeric purity?

Methodological Answer:

- Catalyst Optimization : Use chiral ligands (e.g., BINAP) in asymmetric trifluoromethylation to control stereochemistry .

- Process Chemistry : Implement flow chemistry with immobilized catalysts to reduce batch variability .

- Quality Control : Chiral HPLC (e.g., Chiralpak IA column) ensures >99% enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.